3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4OS/c1-11(2)15-19-16(23-20-15)21-7-4-12(5-8-21)10-22-14-3-6-18-9-13(14)17/h3,6,9,11-12H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOKHVWHZMAPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridine Derivatives
3-Chloro-4-hydroxypyridine is synthesized via directed ortho-metalation of 4-hydroxypyridine followed by chlorination. Alternatively, nucleophilic aromatic substitution (NAS) on 3,4-dichloropyridine using hydroxide ions under high-temperature conditions (120–150°C) yields the hydroxyl group.
Key Reaction:
Yield: ~70% (optimized under reflux in toluene).
Synthesis of 1-[3-(Propan-2-yl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-ylmethanol
Thiadiazole Ring Formation
The 1,2,4-thiadiazole core is constructed via cyclocondensation of a thioamide and a nitrile. For example, isopropyl cyanide reacts with piperidine-4-carbothioamide in the presence of iodine or Lawesson’s reagent to form 3-(propan-2-yl)-5-(piperidin-4-yl)-1,2,4-thiadiazole.
Procedure:
Hydroxymethyl Functionalization
The piperidine-thiadiazole intermediate is hydroxymethylated via a Mannich reaction or reduction of a nitrile:
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Treat 3-(propan-2-yl)-5-(piperidin-4-yl)-1,2,4-thiadiazole with formaldehyde and hydrochloric acid.
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Reduce the resulting imine with sodium borohydride (NaBH₄) to yield the hydroxymethyl derivative.
Characterization:
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.65–1.80 (m, 4H, piperidine), 3.25–3.40 (m, 4H, piperidine), 3.70 (s, 2H, CH₂OH).
Etherification via Nucleophilic Substitution
Activation of Hydroxymethyl Group
Convert the hydroxymethyl group in the piperidine-thiadiazole fragment to a mesylate or tosylate:
Coupling with 3-Chloro-4-Hydroxypyridine
Perform an SN2 reaction between the mesylate and 3-chloro-4-hydroxypyridine:
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Dissolve 3-chloro-4-hydroxypyridine (1.2 equiv) and the mesylate (1.0 equiv) in dry DMF.
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Add potassium carbonate (K₂CO₃, 3.0 equiv) and heat at 80°C for 12 hours.
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Extract with ethyl acetate, wash with brine, and purify via flash chromatography (SiO₂, hexane/ethyl acetate 7:3).
Yield: ~65% (optimized for steric hindrance).
Alternative Pathways and Optimization
Mitsunobu Reaction for Ether Formation
To circumvent harsh SN2 conditions, employ a Mitsunobu reaction:
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Combine 3-chloro-4-hydroxypyridine, 1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-ylmethanol , triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF.
Reductive Amination for Piperidine-Thiadiazole Assembly
An alternative route involves reductive amination:
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React 3-(propan-2-yl)-1,2,4-thiadiazole-5-carbaldehyde with piperidin-4-ylmethanol in methanol.
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Add sodium cyanoborohydride (NaBH₃CN) and stir at 25°C for 6 hours.
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Optimization
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HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
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Yield Improvement : Use microwave-assisted synthesis for thiadiazole cyclization (15 minutes at 150°C).
Industrial-Scale Considerations
Chemical Reactions Analysis
Step 1: Formation of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is typically synthesized via cyclization of thioamides with hydrazine derivatives. For example:
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Thioamide formation : Reaction of a carboxylic acid with ammonium thiocyanate or thiosemicarbazide.
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Cyclization : Treatment with hydrazine hydrate under refluxing conditions to form the thiadiazole ring .
Step 3: Piperidine Ring Functionalization
The piperidine ring may be synthesized via:
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Alkylation : Reaction of piperidine with a halide or alkyne to introduce substituents .
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Methoxy linkage : Formation of an ether via Williamson synthesis (e.g., reaction of piperidine alcohol with a chloropyridine derivative) .
Step 4: Assembly of the Pyridine Core
The chloropyridine scaffold is likely synthesized via:
Thiadiazole Ring Formation
The cyclization of thiosemicarbazones (e.g., from aldehydes and thiosemicarbazide) under oxidative conditions (e.g., FeSO₄·7H₂O) forms the thiadiazole ring . This step is critical for introducing the heterocyclic system.
** Ether Bond Formation**
The methoxy group linking piperidine and pyridine is likely formed via:
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Williamson ether synthesis : Reaction of a piperidine alcohol with a chloropyridine derivative in the presence of a base (e.g., NaOH) .
Substitution on Pyridine
Chlorination of pyridine derivatives occurs via electrophilic substitution, typically using reagents like POCl₃ or SOCl₂, targeting specific positions based on directing groups .
Data Table: Relevant Reactions and Yields
Research Findings
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Antibacterial activity : Similar thiadiazole derivatives (e.g., metronidazole hybrids) show efficacy against Gram-positive and Gram-negative bacteria, though direct data for this compound is unavailable .
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Synthetic challenges : Thiadiazole formation often requires precise control of oxidation states and reaction conditions to avoid side reactions .
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Structural analogs : Related compounds, such as 3-chloro-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine, demonstrate modular synthesis pathways applicable to this target .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have indicated that modifications to the thiadiazole ring can enhance the efficacy against resistant strains of bacteria .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of a piperidine moiety significantly increased the compound's potency .
Anticancer Properties
The compound also shows promise in oncology. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Apoptosis Induction |
| Compound B | Lung Cancer | 3.8 | Cell Cycle Arrest |
| 3-Chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine | Colon Cancer | 4.5 | Apoptosis Induction |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress .
Pesticide Development
The compound's structure lends itself well to modification for use in agrochemicals. Thiadiazoles are known for their insecticidal and fungicidal properties. Research indicates that introducing a methoxy group can enhance the lipophilicity and bioavailability of these compounds in agricultural settings .
Case Study:
A field trial conducted by AgroChem Innovations revealed that a formulation containing modified thiadiazole compounds significantly reduced pest populations in corn crops compared to traditional pesticides .
Polymer Synthesis
In materials science, 3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine is being explored for its role in synthesizing advanced polymers. Its ability to act as a crosslinking agent can improve the mechanical properties and thermal stability of polymeric materials .
Data Table: Properties of Polymers Synthesized with Thiadiazole Derivatives
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 25 | 150 |
| Polymer with Thiadiazole Derivative | 35 | 180 |
Mechanism of Action
Mechanism by which the compound exerts its effects:
The biological effects of 3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine are largely dependent on its interaction with specific molecular targets. Its structure allows it to bind to various proteins, receptors, or enzymes, altering their function. Molecular targets and pathways involved:
Common targets include enzyme active sites or receptor binding domains, where it can act as an inhibitor or modulator. The pathways involved often include key biochemical processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to five structurally related derivatives (Table 1), highlighting key differences in substituents, molecular weight, and biological activity.
Table 1: Comparison with Structurally Related Compounds
| Compound Name / ID | Key Substituents | Molecular Weight | Notable Activity/Properties |
|---|---|---|---|
| Target Compound | 3-Isopropyl-1,2,4-thiadiazole on piperidine; pyridine core | ~350–360 | Potential CNS activity (inferred from piperidine-thiadiazole motifs) |
| 3-{[4-(2,3-Dichlorobenzyl)Piperidin-4-yl]Methoxy}Pyridine (13 , ) | 2,3-Dichlorobenzyl on piperidine | 351.10 | Acetylcholine-binding protein ligand (Ki = 12 nM) |
| 3-Chloro-4-((1-((3-Chloro-2-Methylphenyl)Sulfonyl)Piperidin-4-yl)Oxy)Pyridine () | Sulfonyl group; 3-chloro-2-methylphenyl substituent | 401.30 | Higher polarity due to sulfonyl group; potential improved solubility |
| 5-(4-Chlorophenyl)-4-Methyl-3-(1-(2-Phenylethyl)Piperidin-4-yl)Isoxazole () | Isoxazole core; phenylethyl-piperidine | ~380 (estimated) | Anti-neurodegenerative activity via NAIP upregulation |
| 1-(6-Chloropyridazin-3-yl)Piperidin-4-ylMethanone (BB53-1726 , ) | Chloropyridazine; piperidinyl methanone | 308.81 | Pyridazine heterocycle may reduce membrane permeability compared to pyridine |
Key Differences and Implications
However, the dichlorobenzyl analog (13) exhibits stronger acetylcholine-binding protein affinity (Ki = 12 nM), suggesting that aromatic halogens may optimize receptor interactions . The sulfonyl-containing analog () has higher molecular weight (401.3) and polarity, which may reduce CNS penetration but improve aqueous solubility for peripheral targets .
Heterocycle Core Variations
- Replacement of pyridine with isoxazole () or pyridazine () alters electronic properties. Isoxazole’s electron-rich nature may favor hydrogen bonding, while pyridazine’s electron deficiency could reduce metabolic stability .
Synthetic Accessibility
- The target compound’s synthesis likely involves coupling a thiadiazole-modified piperidine to chloropyridine via nucleophilic substitution, analogous to methods in . In contrast, sulfonyl-containing derivatives () require sulfonylation steps, which add synthetic complexity .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The thiadiazole and isopropyl groups in the target compound confer moderate lipophilicity (clogP ~2.5–3.0), comparable to compound 13 (clogP ~3.1) but lower than the phenylethyl-substituted isoxazole (clogP ~4.0) .
- Metabolic Stability : Thiadiazoles are generally resistant to oxidative metabolism, whereas dichlorobenzyl groups (as in 13 ) may undergo CYP450-mediated dehalogenation .
Biological Activity
3-Chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine is a compound that incorporates a pyridine ring and a thiadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes:
- A pyridine ring,
- A thiadiazole derivative,
- A piperidine moiety.
Anticancer Activity
Research has shown that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds containing the thiadiazole nucleus have been reported to inhibit cell growth in various cancer cell lines. The anticancer activity of similar compounds is often measured using IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 (colon cancer) | 3.29 |
| Thiadiazole Derivative 2 | H460 (lung cancer) | 10.0 |
| Thiadiazole Derivative 3 | MCF-7 (breast cancer) | 8.107 |
These results suggest that the incorporation of the thiadiazole structure enhances the anticancer efficacy against multiple types of cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated potent antimicrobial activity. A study indicated that several synthesized thiadiazoles showed effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
The mechanism involves disruption of bacterial cell walls and inhibition of key metabolic pathways .
Other Pharmacological Properties
Beyond anticancer and antimicrobial activities, thiadiazoles have been investigated for additional pharmacological effects:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
- Anticonvulsant : Certain compounds have been evaluated for their ability to mitigate seizures in animal models.
- Antihypertensive : Research indicates that some thiadiazoles can lower blood pressure through vasodilatory effects .
Case Studies
- Anticancer Efficacy : In a study evaluating the effect of various thiadiazole derivatives on cancer cell lines, it was found that those with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. This highlights the potential for developing new anticancer therapies based on thiadiazole structures .
- Antimicrobial Screening : A series of synthesized thiadiazoles were tested against clinical isolates of bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties. This suggests that these compounds could serve as lead candidates for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Piperidine-Thiadiazole Coupling : React 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine with a piperidin-4-ylmethoxy precursor under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine-thiadiazole core .
- Pyridine Functionalization : Introduce the 3-chloro-4-methoxypyridine moiety via nucleophilic aromatic substitution or Mitsunobu reaction, optimizing solvent (ethanol or THF) and temperature (room temperature to 60°C) .
- Yield Optimization :
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm connectivity via - and -NMR, focusing on thiadiazole-proton coupling (δ 8.5–9.5 ppm) and piperidine methoxy protons (δ 3.5–4.0 ppm) .
- X-Ray Crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., piperidine-thiadiazole dihedral angles, as in analogous crystal structures ).
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements :
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiadiazole and pyridine moieties in cross-coupling reactions?
Methodological Answer:
Q. What strategies resolve contradictions in reported synthetic yields for analogous heterocycles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
